molecular formula C10H10BrClO3 B14771900 2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane

2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B14771900
M. Wt: 293.54 g/mol
InChI Key: YPCIPGVGXATHTA-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-chloro-4-methoxyphenol.

    Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroquinones.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different nucleophiles replacing bromine or chlorine.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Hydrolysis: Diols.

Scientific Research Applications

2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-4-methoxyaniline: Similar structure but lacks the dioxolane ring.

    3-Bromo-5-chloro-4-methoxyphenol: Similar structure but lacks the dioxolane ring.

    2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

Uniqueness

2-(3-Bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

2-(3-bromo-5-chloro-4-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrClO3/c1-13-9-7(11)4-6(5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3

InChI Key

YPCIPGVGXATHTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C2OCCO2)Cl

Origin of Product

United States

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